N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide
Description
Properties
Molecular Formula |
C25H28FN3OS |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H28FN3OS/c1-17-18(2)31-25(27-24(30)20-7-5-4-6-8-20)22(17)23(19-9-11-21(26)12-10-19)29-15-13-28(3)14-16-29/h4-12,23H,13-16H2,1-3H3,(H,27,30) |
InChI Key |
QOLCRCBTSQBICN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Core Thiophene Scaffold Construction
The 4,5-dimethylthiophene ring serves as the central scaffold. Retrosynthetic cleavage identifies two primary precursors:
- 3-Amino-4,5-dimethylthiophene-2-carboxylic acid derivatives for benzamide functionalization
- (4-Fluorophenyl)(4-methylpiperazin-1-yl)methanol for side-chain introduction
The methyl groups at positions 4 and 5 of the thiophene ring are introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies.
Benzamide Group Installation
Benzamide formation typically employs:
- Schotten-Baumann conditions (benzoyl chloride + amine in biphasic NaOH/CH₂Cl₂)
- Carbodiimide-mediated coupling (EDC/HOBt with DMAP catalysis)
The choice depends on steric hindrance from the adjacent dimethylthiophene substituents.
Side-Chain Introduction
The (4-fluorophenyl)(4-methylpiperazin-1-yl)methyl group is appended via:
- Mannich-type reactions using formaldehyde equivalents
- Nucleophilic substitution of chloromethyl intermediates
Reductive amination between 4-fluorobenzaldehyde and 1-methylpiperazine (NaBH₃CN, MeOH) provides the secondary amine precursor.
Stepwise Synthesis Protocol
Thiophene Core Functionalization
Step 1: 4,5-Dimethylthiophene-2-amine Synthesis
| Parameter | Condition | Yield |
|---|---|---|
| Starting material | Thiophene | – |
| Methylation agent | MeI, LDA, THF, -78°C → RT | 68% |
| Workup | Aqueous NH₄Cl, EtOAc extraction | – |
Step 2: 3-Formylation
Vilsmeier-Haack reaction (POCl₃, DMF, 0°C → 60°C) introduces the aldehyde group at position 3 (82% yield).
Benzamide Formation
Step 3: Amide Coupling
| Component | Quantity | Role |
|---|---|---|
| 3-Amino derivative | 1.0 eq | Nucleophile |
| Benzoyl chloride | 1.2 eq | Acylating agent |
| Et₃N | 3.0 eq | Base |
| CH₂Cl₂ | 0.1 M | Solvent |
Reaction at 0°C → RT for 12 hr provides 89% yield after silica gel chromatography (Hex/EtOAc 3:1).
Side-Chain Assembly
Step 4: Reductive Amination
4-Fluorobenzaldehyde (1.5 eq) and 1-methylpiperazine (1.0 eq) in MeOH with NaBH₃CN (2.0 eq) at 50°C for 6 hr yield the secondary amine (74%).
Step 5: Nucleophilic Addition
The amine reacts with the thiophene aldehyde via:
- Grignard-type conditions (Mg, THF, 0°C)
- Lewis acid catalysis (BF₃·OEt₂, CH₂Cl₂)
BF₃-mediated pathway achieves 81% conversion vs. 63% for Grignard.
Reaction Optimization Data
Solvent Effects on Amine-Aldehyde Coupling
| Solvent | Temp (°C) | Time (hr) | Conversion (%) |
|---|---|---|---|
| THF | 25 | 24 | 45 |
| DMF | 80 | 6 | 88 |
| MeCN | 60 | 12 | 72 |
DMF enables higher conversions through enhanced nucleophilicity of the amine.
Catalyst Screening for Reductive Amination
| Catalyst | Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | 1.5 | 50 | 74 |
| NaBH(OAc)₃ | 2.0 | 25 | 68 |
| Pyridine-BH₃ | 3.0 | 40 | 59 |
NaBH₃CN in MeOH emerges as optimal for chemoselectivity.
Purification and Characterization
Chromatographic Conditions
Final purification employs:
- Normal phase silica (230–400 mesh) with gradient elution (Hex → EtOAc)
- Reverse phase C18 (MeOH/H₂O + 0.1% TFA) for enantiomeric resolution
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 7.85 (d, J = 7.2 Hz, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H), 6.98 (t, J = 8.4 Hz, 2H, F-Ar), 4.32 (s, 1H, CH), 3.21–2.98 (m, 8H, piperazine), 2.45 (s, 3H, N-CH₃), 2.31 (s, 3H, thiophene-CH₃), 2.27 (s, 3H, thiophene-CH₃).
HPLC Purity: 99.1% (C18, 75:25 MeOH/H₂O, 1.0 mL/min).
Scale-Up Considerations
Solvent Recycling
DMF recovery via vacuum distillation (80°C, 15 mbar) achieves 92% solvent reuse, critical for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
Scientific Research Applications
N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogues
- Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide) Structural Similarity: Shares the 4-methylpiperazine and benzamide motifs. Pharmacological Profile: Tyrosine kinase inhibitor (BCR-ABL), used in leukemia treatment. The 4-methylpiperazine group enhances solubility and target engagement . Key Difference: Imatinib’s pyrimidine-pyridine scaffold confers specificity for BCR-ABL, whereas the thiophene and fluorophenyl groups in the target compound may shift selectivity toward other kinases or GPCRs.
Thiophene and Fluorophenyl Derivatives
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structural Similarity : Contains a thiophene ring and fluorophenyl group but lacks the piperazine moiety.
- Analytical Characterization : Single-crystal X-ray diffraction confirmed its planar thiophene core and dihedral angles between fluorophenyl and benzamide groups, suggesting structural rigidity .
- Synthetic Pathway : Synthesized via condensation reactions, contrasting with the multi-step nucleophilic additions and cyclizations required for the target compound .
Dopamine Receptor Ligands
- 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g)
- Structural Similarity : Piperazine and thiophene groups align with the target compound.
- Pharmacological Activity : Selective dopamine D3 receptor ligand (Ki = 12 nM for D3 vs. >1,000 nM for D2), highlighting the role of piperazine-thiophene hybrids in CNS targeting .
- Comparison : The target compound’s 4-fluorophenyl and dimethylthiophene substituents may alter receptor selectivity or pharmacokinetics compared to 7g’s dichlorophenyl motif .
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Synthetic Challenges : The thiophene ring’s dimethyl substitution may require regioselective Friedel-Crafts alkylation, as seen in ’s triazole-thione synthesis .
- Receptor Selectivity: Structural analogs like 7g demonstrate that minor substitutions (e.g., dichlorophenyl vs. fluorophenyl) critically influence dopamine receptor affinity, implying the target compound’s selectivity could be tunable .
Biological Activity
N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.
Chemical Structure
The compound features a complex structure that includes:
- A fluorophenyl group, which is known for enhancing lipophilicity and biological activity.
- A methylpiperazine moiety, often associated with improved binding affinity to biological targets.
- A dimethylthiophen ring, contributing to its unique electronic properties.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. These enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neuropsychiatric disorders.
| Compound | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) |
|---|---|---|
| N-{3... | 0.241 ± 0.011 μM | Not reported |
| Reference Inhibitor (Moclobemide) | 0.060 ± 0.002 μM | Not reported |
The above table summarizes the inhibitory activity of the compound compared to known inhibitors, showcasing its potential as a therapeutic agent for mood disorders and neurodegenerative diseases .
2. Antitumor Activity
Studies have revealed that similar benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy.
3. Antimicrobial Properties
Compounds containing thiophene rings have demonstrated antimicrobial activity against both bacterial and fungal strains. This suggests that N-{3... may also possess similar properties, warranting further exploration in the context of infectious diseases.
The proposed mechanisms by which N-{3... exerts its biological effects include:
- Binding Affinity: The fluorophenyl and piperazine groups enhance binding to target proteins, influencing their activity.
- Enzyme Inhibition: By inhibiting MAO enzymes, the compound may alter neurotransmitter levels, thereby affecting mood and behavior.
Case Studies
Several case studies highlight the therapeutic potential of structural analogs of N-{3...:
-
Case Study on MAO Inhibition:
A study evaluated a series of piperazine derivatives for their MAO inhibitory activity. The findings indicated that modifications to the piperazine structure significantly affected potency, with some derivatives showing IC50 values as low as 0.060 μM against MAO-A . -
Antitumor Efficacy:
Another investigation focused on a related benzamide derivative's effect on human cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting that structural elements similar to those in N-{3... could be responsible for its antitumor effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
